Ruthenium iodide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

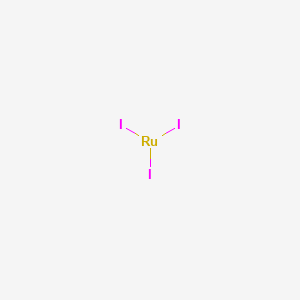

Ruthenium iodide is a chemical compound consisting of ruthenium and iodine, with the chemical formula RuI₃. It is a black solid that is sparingly soluble in water.

準備方法

Ruthenium iodide can be synthesized through several methods:

Reaction with Hydroiodic Acid: Ruthenium tetroxide reacts with aqueous hydroiodic acid to form this compound[ \text{RuO}_4 + \text{excess HI} \rightarrow \text{RuI}_3 ]

Thermal Decomposition: Pentaamminethis compound decomposes thermally to yield this compound and ammonia[ \text{Ru(NH}_3\text{)}_5\text{I}_3 \rightarrow \text{RuI}_3 + 5 \text{NH}_3 ]

Salt Metathesis: Hydrated ruthenium chloride reacts with potassium iodide in aqueous solution[ \text{RuCl}_3 \cdot x\text{H}_2\text{O} + 3 \text{KI} \rightarrow \text{RuI}_3 + 3 \text{KCl} + x\text{H}_2\text{O} ]

化学反応の分析

Ruthenium iodide undergoes several types of chemical reactions:

Oxidation: this compound can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced to lower oxidation state compounds.

Substitution: this compound can participate in substitution reactions where iodine atoms are replaced by other ligands.

Complex Formation: It can form complexes with various ligands, enhancing its reactivity and applications.

Common reagents used in these reactions include hydroiodic acid, potassium iodide, and various ligands. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Ruthenium iodide has several scientific research applications:

Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.

Materials Science: this compound is used in the preparation of thin films and coatings through chemical vapor deposition techniques.

Medicine: Ruthenium compounds, including this compound, are being explored for their potential anticancer properties and other medicinal applications.

Anion Sensing: This compound complexes are used in the development of luminescent chemosensors for detecting anions

作用機序

The mechanism of action of ruthenium iodide involves its ability to form complexes with various ligands and participate in redox reactions. In medicinal applications, this compound can interact with biological molecules such as proteins and nucleic acids, leading to its therapeutic effects. The molecular targets and pathways involved include binding to plasma proteins and interacting with cellular components to induce apoptosis in cancer cells .

類似化合物との比較

Ruthenium iodide can be compared with other ruthenium halides such as ruthenium chloride and ruthenium bromide. While all these compounds share similar properties, this compound is unique in its specific reactivity and applications. Similar compounds include:

Ruthenium Chloride (RuCl₃): Used in catalysis and materials science.

Ruthenium Bromide (RuBr₃): Similar applications to this compound but with different reactivity.

Osmium Iodide (OsI₃): Shares similar properties with this compound but is less commonly used .

生物活性

Ruthenium iodide, a compound of the transition metal ruthenium and iodine, has garnered attention in various fields of research due to its potential biological activity. This article reviews the current understanding of the biological effects of this compound, focusing on its anticancer properties, antimicrobial activity, and potential applications in medical therapies.

Overview of this compound

This compound is typically studied in the context of ruthenium complexes that exhibit notable biological activities. These complexes have been shown to possess unique properties that make them suitable for therapeutic applications, particularly in oncology and antimicrobial treatments.

Anticancer Activity

Mechanisms of Action

Ruthenium-based compounds, including those containing iodide, have demonstrated significant antiproliferative effects against various cancer cell lines. The mechanisms underlying these effects often involve:

- Inhibition of Protein Kinases : Ruthenium complexes can inhibit key enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs). For instance, studies have shown that certain ruthenium complexes can inhibit CDK2/cyclin E activity by more than 40% at concentrations around 10 μM .

- Interaction with DNA : Some ruthenium complexes exhibit the ability to bind and cleave DNA, which may contribute to their cytotoxic effects against cancer cells .

Case Studies and Research Findings

- Cytotoxicity Against Cancer Cell Lines : Research has shown that ruthenium complexes exhibit IC50 values in the low micromolar range against various cancer types. For example, a study reported IC50 values of 25.4 ± 5.0 μM for one ruthenium complex against MCF7 breast cancer cells, indicating a potent anticancer effect .

- Comparison with Traditional Therapies : In a comparative study involving brachytherapy for choroidal melanoma, ruthenium-106 was found to be as effective as iodine-125 in controlling tumor growth while preserving vision . This suggests that ruthenium compounds may offer comparable therapeutic benefits to established treatments.

Antimicrobial Activity

Antibacterial Properties

Ruthenium N-heterocyclic carbene (NHC) complexes have shown promising antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. These complexes are generally less effective against Gram-negative bacteria .

Potential Applications

The antimicrobial properties of ruthenium compounds suggest their potential use in treating infections caused by resistant bacterial strains. Further research is needed to elucidate the specific mechanisms through which these compounds exert their antibacterial effects.

Summary of Biological Activities

| Biological Activity | Observations | IC50 Values |

|---|---|---|

| Anticancer | Effective against various cancer cell lines | 0.67 - 30.1 μM |

| Antimicrobial | Active against Gram-positive bacteria | Varies by strain |

Future Directions

The biological activity of this compound and its complexes presents a promising area for further research. Key areas for future investigation include:

- Mechanistic Studies : Understanding the precise mechanisms by which these compounds interact with cellular targets.

- In Vivo Studies : Conducting more extensive animal studies to evaluate the efficacy and safety profiles of this compound in clinical settings.

- Development of Novel Complexes : Synthesizing new ruthenium complexes with improved selectivity and potency against specific cancer types or bacterial strains.

特性

CAS番号 |

13896-65-6 |

|---|---|

分子式 |

I3Ru |

分子量 |

481.8 g/mol |

IUPAC名 |

ruthenium(3+);triiodide |

InChI |

InChI=1S/3HI.Ru/h3*1H;/q;;;+3/p-3 |

InChIキー |

LJZVDOUZSMHXJH-UHFFFAOYSA-K |

SMILES |

[Ru](I)(I)I |

正規SMILES |

[Ru+3].[I-].[I-].[I-] |

製品の起源 |

United States |

Q1: What makes ruthenium iodide complexes particularly interesting for olefin metathesis reactions?

A1: this compound complexes, unlike their chloride counterparts, exhibit remarkable selectivity in olefin metathesis reactions. [, ] For instance, cis-diiodo sulfur chelated ruthenium benzylidenes demonstrate inactivity towards strained cycloalkenes and internal olefins, yet readily catalyze metathesis reactions involving terminal dienes. [] This unique selectivity stems from the steric bulk of the iodide ligands, hindering the approach of bulky substrates like norbornenes. []

Q2: Beyond olefin metathesis, what other catalytic applications have been explored for this compound complexes?

A3: this compound compounds have demonstrated promising catalytic activity in N-alkylation reactions. [] Studies comparing ruthenium-arene compounds with chloride, bromide, or iodide ligands revealed that the this compound complexes exhibited the highest catalytic activities in the redox-neutral alkylation of tert-butylamine with phenethyl alcohol. []

Q3: Have there been any computational studies to understand the reactivity of these complexes?

A4: Yes, Density Functional Theory (DFT) calculations have been employed to gain insights into the reactivity and selectivity of this compound catalysts in olefin metathesis reactions. [] These calculations provide a theoretical basis for understanding the observed experimental results and guide further development of novel catalysts with tailored properties.

Q4: What is the significance of synthesizing and characterizing heterometallic this compound compounds?

A5: The synthesis and structural characterization of heterometallic compounds like Pr4I5Ru and La4I5Ru contribute to a broader understanding of metal-metal bonding and cluster formation. [, ] These compounds, featuring ruthenium-centered clusters within their structures, provide valuable insights into the influence of different metal combinations on structural properties and potential applications. []

Q5: How does the choice of lanthanide metal impact the structure of this compound cluster compounds?

A6: Studies on compounds like Pr3I3Ru and Y3I3Ru highlight the influence of the lanthanide metal on the structural distortions within chains of centered metal clusters. [] The varying ionic radii and electronic configurations of lanthanides like praseodymium and yttrium lead to distinct structural arrangements, influencing the overall properties of these materials. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。